molecular formula C8H18N2O3 B8620167 2-(tert-butoxycarbonylamino)ethoxy-N-methylamine

2-(tert-butoxycarbonylamino)ethoxy-N-methylamine

Cat. No. B8620167
M. Wt: 190.24 g/mol
InChI Key: UEYRPYGJNBJRIV-UHFFFAOYSA-N
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Patent
US07550474B2

Procedure details

A mixture of [2-(N-Methyl-N-methoxycarbonyl-aminooxy)-ethyl]-carbamic acid tert-butyl ester (630 mg, 2.54 mmol), as prepared in the previous step, KOH (439 mg, 6.65 mmol, 15% water), D2O (2.0 mL) was stirred at 90° C. for 18 h. The mixture was allowed to cool to room temperature (a bilayer formed), and extracted with DCM (2×10 mL). The organic layers were combined, dried (2×Na2SO4), and concentrated to give 408 mg of the title compound (contaminated with 10 mol % starting material) as a nearly colorless oil (2.15 mmol, 85% yield). 1H NMR (300 Hz, CDCl3) δ 3.72 (t, J=4.9 Hz, 2H), 3.33 (br t, J=4.7 Hz, 2H), 2.70 (s, 3H), 1.45 (s, 9H).
Name
[2-(N-Methyl-N-methoxycarbonyl-aminooxy)-ethyl]-carbamic acid tert-butyl ester
Quantity
630 mg
Type
reactant
Reaction Step One
Name
Quantity
439 mg
Type
reactant
Reaction Step Two
Name
Yield
85%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:17])[NH:7][CH2:8][CH2:9][O:10][N:11](C)[C:12](OC)=O)([CH3:4])([CH3:3])[CH3:2].[OH-].[K+]>>[C:1]([O:5][C:6]([NH:7][CH2:8][CH2:9][O:10][NH:11][CH3:12])=[O:17])([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
[2-(N-Methyl-N-methoxycarbonyl-aminooxy)-ethyl]-carbamic acid tert-butyl ester
Quantity
630 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NCCON(C(=O)OC)C)=O
Step Two
Name
Quantity
439 mg
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred at 90° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature (a bilayer
CUSTOM
Type
CUSTOM
Details
formed), and
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (2×Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NCCONC
Measurements
Type Value Analysis
AMOUNT: MASS 408 mg
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.15 mmol
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.